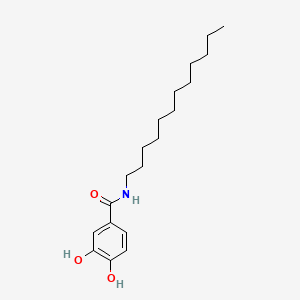
N-Dodecyl-3,4-dihydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Dodecyl-3,4-dihydroxybenzamide is a chemical compound characterized by the presence of a long dodecyl chain attached to a benzamide structure with two hydroxyl groups at the 3 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Dodecyl-3,4-dihydroxybenzamide typically involves the reaction of 3,4-dihydroxybenzoic acid with dodecylamine. The process includes the formation of an amide bond between the carboxyl group of the benzoic acid and the amine group of dodecylamine. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
N-Dodecyl-3,4-dihydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are employed for electrophilic substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced benzamide derivatives.
Substitution: Halogenated benzamides.
Applications De Recherche Scientifique
N-Dodecyl-3,4-dihydroxybenzamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of N-Dodecyl-3,4-dihydroxybenzamide involves its interaction with molecular targets such as iron ions. The compound forms stable complexes with iron, which can inhibit the formation of reactive oxygen species (ROS) and prevent oxidative damage. Additionally, it can modulate the activity of enzymes involved in melanin synthesis, leading to reduced pigmentation .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-aminopropyl)-3,4-dihydroxybenzamide: Known for its iron-chelating properties and ability to protect against DNA damage.
Salicylhydroxamic acid: Another hydroxamic acid derivative with similar chelating properties.
Uniqueness
N-Dodecyl-3,4-dihydroxybenzamide stands out due to its long dodecyl chain, which enhances its hydrophobicity and cell permeability. This unique structure allows it to be more effective in certain applications, such as surface coatings and biomedical research .
Propriétés
Numéro CAS |
98116-93-9 |
|---|---|
Formule moléculaire |
C19H31NO3 |
Poids moléculaire |
321.5 g/mol |
Nom IUPAC |
N-dodecyl-3,4-dihydroxybenzamide |
InChI |
InChI=1S/C19H31NO3/c1-2-3-4-5-6-7-8-9-10-11-14-20-19(23)16-12-13-17(21)18(22)15-16/h12-13,15,21-22H,2-11,14H2,1H3,(H,20,23) |
Clé InChI |
KEIMHRWVTAIFCA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCNC(=O)C1=CC(=C(C=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


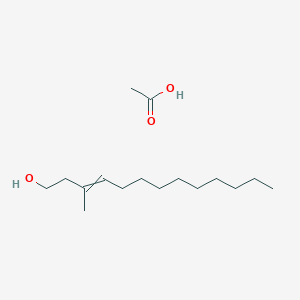

![3-Methyl-1-(4'-pentyl[1,1'-biphenyl]-4-yl)pentan-1-one](/img/structure/B14353073.png)
![Diethyl {[benzoyl(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14353079.png)
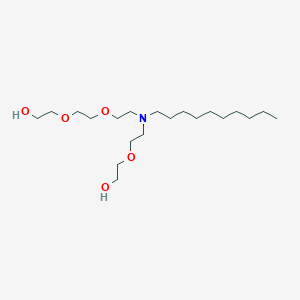

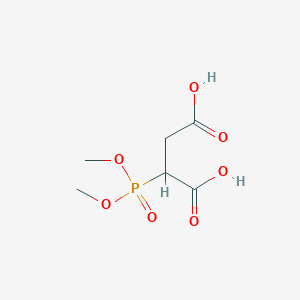
![9-Methoxy-8-phenyl-5,6-dihydro-7h-benzo[7]annulen-7-one](/img/structure/B14353091.png)


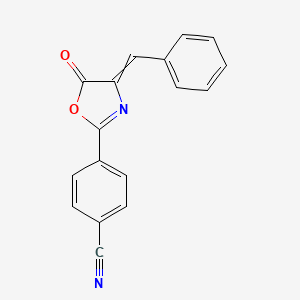

![2-Ethenyl-1-methoxy-5-methylbicyclo[4.1.0]heptan-2-ol](/img/structure/B14353113.png)

